REACTION_CXSMILES
|
Cl.C[NH:3][CH2:4][CH2:5][CH:6](C1C=CC=CC=1)[C:7]1C=CC=[CH:9][CH:8]=1.[S:19]1([O:25][CH2:24][CH2:23][O:22]1)(=[O:21])=[O:20].[CH2:26]([Li:30])[CH2:27][CH2:28][CH3:29]>>[Li+:30].[S:19]([O-:25])([O:22][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:21])=[O:20].[CH:24]1([NH2:3])[CH2:23][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNCCC(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)OCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Li+].S(=O)(=O)(OCCCCCC)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |